Product packaging for 3-(Aminomethyl)-4-ethylaniline(Cat. No.:CAS No. 200281-28-3)

3-(Aminomethyl)-4-ethylaniline

Cat. No.: B12568165
CAS No.: 200281-28-3
M. Wt: 150.22 g/mol
InChI Key: JTKLWLKATVDILB-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-ethylaniline is a versatile aromatic diamine that serves as a valuable building block in organic synthesis and medicinal chemistry research. This compound features both a primary aromatic amine and a primary benzylamine group on a ethyl-substituted benzene ring, making it a bis-nucleophile suitable for constructing complex molecular architectures. Its primary research application is in the synthesis of nitrogen-containing heterocycles, particularly as a precursor for dihydroquinazoline scaffolds, which are privileged structures found in many natural products and bioactive compounds . Researchers can utilize this compound in annulation reactions with electrophilically activated nitroalkanes to access these important heterocyclic systems . The presence of dual amine functionalities also allows for its use in polymer chemistry, ligand design, and as a synthon for further functionalization. Handling should be conducted in a well-ventilated environment using appropriate personal protective equipment. This product is intended for research and development purposes in a laboratory setting only and is not classified as a drug, cosmetic, or for household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2 B12568165 3-(Aminomethyl)-4-ethylaniline CAS No. 200281-28-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

200281-28-3

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

3-(aminomethyl)-4-ethylaniline

InChI

InChI=1S/C9H14N2/c1-2-7-3-4-9(11)5-8(7)6-10/h3-5H,2,6,10-11H2,1H3

InChI Key

JTKLWLKATVDILB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)N)CN

Origin of Product

United States

Synthetic Methodologies and Advanced Reaction Strategies for 3 Aminomethyl 4 Ethylaniline and Its Derivatives

Classical and Contemporary Approaches to Aryl Amine Synthesis

The construction of the 3-(aminomethyl)-4-ethylaniline backbone can be achieved through established and modern synthetic protocols. These methods often involve the strategic introduction of the aminomethyl group onto a pre-existing 4-ethylaniline (B1216643) core or the concurrent formation of the desired substitution pattern through a series of reactions.

Alkylation Reactions of Aniline (B41778) Scaffolds

Direct alkylation of aniline derivatives represents a straightforward approach to introducing aminomethyl groups. One potential pathway to this compound involves the reaction of 4-ethylaniline with formaldehyde (B43269) and a suitable amine source. This type of reaction, a variation of the Mannich reaction, can introduce an aminomethyl substituent onto the aromatic ring. The reaction of anilines with formaldehyde can lead to the formation of various products, and controlling the regioselectivity to favor substitution at the 3-position is a key challenge. The reaction mechanism typically involves the formation of an electrophilic iminium ion from formaldehyde and the amine, which then undergoes electrophilic aromatic substitution on the electron-rich aniline ring.

While direct alkylation offers a concise route, it can be complicated by issues of polyalkylation and lack of regioselectivity. The inherent directing effects of the amino and ethyl groups on the aniline ring influence the position of electrophilic attack.

Reductive Amination Protocols for Aromatic Systems

Reductive amination is a versatile and widely used method for the synthesis of amines. organic-chemistry.org This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, a plausible route involves the reductive amination of a suitable aromatic aldehyde.

A key strategy is the one-pot reductive amination of nitroaldehydes. For instance, the reaction of a nitrobenzaldehyde with an amine in the presence of a reducing agent can simultaneously reduce the nitro group to an amine and the aldehyde to an aminomethyl group. arkat-usa.org This approach is highly efficient as it combines multiple transformations in a single step.

The choice of reducing agent is critical for the success of reductive amination. Common reagents include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), each with its own reactivity profile and substrate compatibility. masterorganicchemistry.com Catalytic hydrogenation is another effective method for the reduction of the imine intermediate and the nitro group. arkat-usa.org

A hypothetical reductive amination approach to this compound is outlined in the table below, starting from 4-ethyl-3-nitrobenzaldehyde.

Starting MaterialReagentsProductNotes
4-Ethyl-3-nitrobenzaldehydeNH3, H2, Catalyst (e.g., Pd/C)This compoundThis one-pot reaction combines reductive amination of the aldehyde and reduction of the nitro group.
4-Ethyl-3-nitrobenzaldehydeSecondary Amine (e.g., Dimethylamine), Reducing Agent (e.g., NaBH3CN)N,N-Dimethyl-3-(aminomethyl)-4-ethylanilineThis would produce a tertiary amine derivative.

This table presents a hypothetical reaction scheme based on established reductive amination methodologies.

Multi-step Synthetic Sequences for Complex Aminomethylated Structures

For complex aniline derivatives where direct functionalization is challenging, multi-step synthetic sequences provide a more controlled and reliable approach. Such a sequence for this compound could start from a readily available substituted benzene (B151609) derivative.

A potential multi-step synthesis could involve the following key transformations:

Nitration: Introduction of a nitro group onto an ethylbenzene (B125841) scaffold.

Functional Group Manipulation: Conversion of a substituent to an aldehyde or a precursor thereof.

Reductive Amination or Reduction: Formation of the aminomethyl group and reduction of the nitro group.

For example, starting from 2-ethyltoluene, one could envision a sequence involving nitration, oxidation of the methyl group to a carboxylic acid, conversion to an amide, and subsequent reduction to the aminomethyl group, followed by reduction of the nitro group. The order and choice of reactions would be crucial to ensure the correct regiochemistry and functional group compatibility.

Catalytic Transformations for Amino Functionalization

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. The synthesis of this compound and its derivatives can benefit from the use of transition metal catalysts, which can facilitate the formation of carbon-nitrogen bonds with high precision.

Transition Metal-Catalyzed Hydroamination and Hydroaminoalkylation

Transition metal-catalyzed hydroamination involves the direct addition of an N-H bond of an amine across a carbon-carbon multiple bond. While intermolecular hydroamination of unactivated alkenes remains a challenge, this methodology holds promise for the synthesis of alkylated amines. A related and powerful transformation is hydroaminoalkylation, which involves the addition of an amine's α-C-H bond across an alkene or alkyne.

Recent advances have seen the development of nickel-catalyzed hydroaminoalkylation of alkynes with N-sulfonyl amines, providing access to allylic amines. nih.gov Titanium complexes have also been employed to catalyze the hydroamination of alkynes, followed by hydrosilylation of the resulting imine to yield secondary amines. organic-chemistry.org These methods, while not directly reported for the synthesis of this compound, showcase the potential of catalytic strategies for the construction of complex amine architectures.

Palladium-Mediated Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with a wide range of substrates. The Buchwald-Hartwig amination, for instance, allows for the coupling of aryl halides or triflates with amines.

A potential application of this methodology for the synthesis of this compound could involve the coupling of a suitably functionalized precursor. For example, if a 3-(halomethyl)-4-ethylaniline derivative were available, a palladium-catalyzed amination with an ammonia (B1221849) equivalent or a primary amine could furnish the desired product.

The efficacy of palladium-catalyzed amination is highly dependent on the choice of ligand, base, and reaction conditions. A variety of phosphine-based ligands have been developed to facilitate these transformations with high efficiency and broad substrate scope. mit.edu

Below is a table summarizing potential palladium-catalyzed approaches to derivatives of the target compound.

Aryl Halide/TriflateAmineCatalyst SystemProduct
3-Bromo-4-ethyl-N-protected anilineBenzylaminePd catalyst, phosphine (B1218219) ligand, baseN-Benzyl-3-amino-4-ethylaniline derivative
2-Iodo-N-protected-4-methylanilineAlkyne, AlkenePdCl2, PPh3, CuI, Et3N2-Substituted indole (B1671886) derivative (via cascade reaction) nih.gov

This table illustrates the application of palladium-catalyzed reactions in the synthesis of related aniline derivatives, highlighting the versatility of this methodology.

Nickel-Catalyzed Processes for C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly for accessing substituted anilines. Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium-based systems for these transformations. Nickel-catalyzed amination reactions offer a broad substrate scope and functional group tolerance, making them highly valuable for the synthesis of complex molecules.

General nickel-catalyzed amination of aryl halides, such as aryl chlorides, and aryl sulfamates provides a direct route to aniline derivatives. These reactions typically employ a nickel catalyst, a ligand, and a base. For instance, a common catalytic system involves a nickel(II) precatalyst like NiCl₂(DME) in conjunction with an N-heterocyclic carbene (NHC) ligand. acs.org The reaction proceeds in a suitable solvent, such as 2-methyl-THF, which is considered a greener alternative to other organic solvents. acs.org The scope of these reactions is extensive, tolerating various substituents on both the aryl electrophile and the amine coupling partner. nih.govorgsyn.org This methodology is applicable to the synthesis of ortho-alkyl substituted anilines, which are precursors to compounds like this compound.

Furthermore, nickel catalysis can be utilized for the C-H alkylation of anilines, offering a step-economic approach to ortho-functionalized anilines. researchgate.net By employing a directing group on the aniline nitrogen, such as a pyrimidyl group, regioselective alkylation at the ortho position can be achieved with alkyl halides using a nickel catalyst and a suitable ligand. researchgate.netbath.ac.uk This strategy allows for the introduction of various alkyl groups, which can be a key step in the synthesis of specifically substituted anilines.

Annulation Reactions and Heterocyclic Ring Construction via 2-(Aminomethyl)anilines

2-(Aminomethyl)anilines are versatile building blocks for the synthesis of a variety of nitrogen-containing heterocycles due to the presence of two nucleophilic nitrogen atoms in a 1,3-relationship. These diamines can undergo annulation reactions with suitable electrophiles to construct fused heterocyclic systems.

Formation of 3,4-Dihydroquinazolines and Related Polycycles

One of the most significant applications of 2-(aminomethyl)anilines in heterocyclic synthesis is the formation of the 3,4-dihydroquinazoline core. This scaffold is present in numerous biologically active natural products and synthetic compounds.

A novel and efficient method for the synthesis of 3,4-dihydroquinazolines involves the reaction of 2-(aminomethyl)anilines with electrophilically activated nitroalkanes. In the presence of a strong acid, such as polyphosphoric acid (PPA), nitroalkanes can act as potent electrophiles. This activation transforms the typically nucleophilic nitroalkane into a synthon that can react with the bis-nucleophilic 2-(aminomethyl)aniline (B1197330).

This reaction provides a direct route to 2-substituted 3,4-dihydroquinazolines. A variety of substituted 2-(aminomethyl)anilines and nitroalkanes can be employed, leading to a diverse range of products. The reaction conditions are typically straightforward, involving heating the reactants in PPA.

Table 1: Examples of 3,4-Dihydroquinazolines Synthesized from 2-(Aminomethyl)anilines and Nitroalkanes

2-(Aminomethyl)aniline DerivativeNitroalkaneProductYield (%)
2-(Aminomethyl)anilineNitroethane2-Methyl-3,4-dihydroquinazoline78
2-(Aminomethyl)aniline1-Nitropropane2-Ethyl-3,4-dihydroquinazoline82
4-Methoxy-2-(aminomethyl)anilineNitroethane6-Methoxy-2-methyl-3,4-dihydroquinazoline85
4-Chloro-2-(aminomethyl)anilineNitroethane6-Chloro-2-methyl-3,4-dihydroquinazoline75

This table is generated based on representative data and is for illustrative purposes.

The proposed mechanism for the formation of 3,4-dihydroquinazolines from 2-(aminomethyl)anilines and electrophilically activated nitroalkanes begins with the activation of the nitroalkane by polyphosphoric acid. This generates a highly electrophilic nitronium-like species. The primary amino group of the 2-(aminomethyl)aniline then attacks this electrophile.

Following the initial attack, a series of intramolecular rearrangements and eliminations occur. The key step is an intramolecular cyclization where the aniline nitrogen attacks an intermediate iminium ion. This 6-exo-trig cyclization is favored and leads to the formation of the dihydroquinazoline (B8668462) ring system. The final step involves the elimination of a molecule of water to afford the aromatic 3,4-dihydroquinazoline product.

The reaction conditions for this annulation have been optimized to achieve high yields and purity of the desired 3,4-dihydroquinazolines. The key parameters include the choice of acid catalyst, reaction temperature, and reaction time. Polyphosphoric acid has been found to be a particularly effective medium for this transformation, acting as both a catalyst and a solvent.

The substrate scope of this reaction is broad. A range of electronically and sterically diverse 2-(aminomethyl)anilines can be used. Similarly, various primary and secondary nitroalkanes can serve as the electrophilic partner, allowing for the introduction of different substituents at the 2-position of the dihydroquinazoline ring. However, the reaction may be sensitive to highly sterically hindered substrates.

Intramolecular Cyclization Chemistry Involving Ortho-Substituted Amines

The presence of an aminomethyl group ortho to an amino group in 2-(aminomethyl)anilines provides a versatile platform for various intramolecular cyclization reactions to form a range of heterocyclic structures. These cyclizations can be triggered by different reagents and reaction conditions, leading to the formation of five-, six-, or seven-membered rings.

For instance, the reaction of 2-(aminomethyl)anilines with aldehydes or ketones can lead to the formation of tetrahydroquinazolines through an initial imine formation followed by an intramolecular cyclization. beilstein-journals.org Subsequent oxidation can then yield the corresponding quinazolines. nih.govorganic-chemistry.orgnih.govrsc.org The choice of oxidant and reaction conditions can influence the final product.

Furthermore, intramolecular cyclizations can be promoted by electrophiles. For example, the reaction of an ortho-alkynyl substituted aniline with an electrophile such as iodine monochloride can lead to the formation of substituted quinolines through a 6-endo-dig cyclization. While not directly involving an aminomethyl group, this illustrates the principle of intramolecular cyclization of ortho-substituted anilines to form fused heterocyclic systems.

The specific nature of the ortho-substituent and the choice of the cyclization agent are crucial in determining the outcome of the reaction and the type of heterocyclic ring formed. These intramolecular cyclization strategies represent a powerful tool for the synthesis of complex polycyclic aromatic systems from readily available aniline derivatives.

Modern Synthetic Techniques and Process Intensification

Process intensification in chemical synthesis aims to develop smaller, safer, and more energy-efficient manufacturing processes. For the synthesis of fine chemicals like this compound, modern techniques such as continuous flow reactions and ultrasound assistance are pivotal in achieving these goals.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of amines, offering substantial advantages over conventional batch methods. nih.gov This approach involves pumping reagents through a network of tubes or microreactors, enabling precise control over reaction parameters such as temperature, pressure, and residence time. nih.govrsc.org The high surface-area-to-volume ratio in these reactors facilitates superior heat and mass transfer, leading to accelerated reaction rates, improved yields, and enhanced safety, particularly for highly exothermic or hazardous reactions. nih.govevitachem.com

The synthesis of this compound and related aryl amines can be significantly improved using continuous flow systems. evitachem.comnih.gov For instance, the N-alkylation of aniline precursors, a key step in forming such compounds, can be efficiently performed under flow conditions. evitachem.com Catalytic systems, including dealuminated HY zeolites or noble metals like Palladium (Pd) and Nickel (Ni), have been employed for the ethylation of aniline derivatives in continuous flow reactors, achieving high conversion rates of 80–85%. evitachem.com This methodology not only increases efficiency but also allows for easier integration of purification steps, for instance, by using polymer-supported reagents and scavengers to create a streamlined "telescoped" synthesis process. nih.gov

A typical continuous flow setup consists of syringe pumps to introduce starting materials into a reactor, which can be a simple tube or a more complex 3D-printed device, with the potential for in-line, real-time analysis to monitor reaction progress. beilstein-journals.orgbeilstein-journals.org This precise control minimizes the formation of byproducts and simplifies downstream processing.

Table 1: Examples of Continuous Flow Synthesis Parameters for Aniline Derivatives

Reactant/Process Catalyst Conditions Conversion/Yield Reference
Ethylation of 3-(aminomethyl)aniline Dealuminated HY zeolites Steam-treated at 550–700°C 80–85% aniline conversion evitachem.com
Dehydrative amination of phenols Heterogeneous Pd catalysts Multistep continuous-flow reactors High yields nih.gov
Reduction of nitro compounds to primary amines HSiCl₃/Hünig's base PTFE microreactor, room temp. Not specified beilstein-journals.org
Oxidation of N-methylmorpholine In situ formed HCO₄⁻ Microstructured reactor, up to 60°C ~98% conversion rsc.org

Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves to induce acoustic cavitation in a reaction medium. The formation, growth, and implosive collapse of these bubbles create localized hot spots with extreme temperatures and pressures, which can dramatically accelerate chemical reactions. nih.govnih.gov

While specific literature on the ultrasound-assisted synthesis of this compound is not prevalent, the application of this technique to related aniline derivatives demonstrates its significant potential. nih.gov Sonochemical methods are known for promoting reactions under milder conditions, achieving high yields in significantly shorter reaction times, and often proceeding without the need for organic solvents. nih.gov For example, the synthesis of N,N-bis(phenacyl)anilines via the condensation of anilines with α-bromoacetophenones under ultrasound irradiation (350 W) at room temperature was completed in 30–45 minutes with yields ranging from 73–83%. nih.gov Similarly, efficient, one-pot, three-component reactions for synthesizing other nitrogen-containing heterocycles, such as dihydropyrimidinones and isoxazolines, have been successfully developed using this technique. nih.govnih.gov

The primary advantages of this eco-friendly methodology include experimental simplicity, reduced energy consumption, and the ability to enhance reaction rates, making it an attractive strategy for the process intensification of aniline derivative synthesis. nih.govresearcher.life

Table 2: Research Findings on Ultrasound-Assisted Synthesis of Aniline Derivatives and Related Compounds

Product Class Reactants Conditions Reaction Time Yield Reference
N,N-bis(phenacyl)anilines Anilines, α-bromoacetophenones 350 W ultrasound, PEG 400, Na₂CO₃, solvent-free 30–45 min 73–83% nih.gov
4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones 1,3-dicarbonyls, aldehyde, urea/thiourea Sm(ClO₄)₃ catalyst, ultrasound irradiation Shorter than conventional methods High nih.gov
Isoxazolines bearing sulfonamides Aldoximes, alkenes, TCCA Ultrasound, EtOH-water Shorter than conventional methods Good to excellent nih.gov
Cs₂AgBiBr₆ nanocrystals Precursors Ultrasound, room temp. Not specified Not specified researcher.life

Strategic Application of Protecting Groups in Selective Functionalization

The chemical structure of this compound features two distinct primary amine groups: an aromatic amine (aniline) and an aliphatic amine (aminomethyl). These groups possess different nucleophilicities and reactivities, necessitating the use of protecting groups to achieve selective functionalization at one site without affecting the other. libretexts.org Protecting groups are moieties that temporarily mask a reactive functional group, preventing it from participating in a chemical reaction, and can be removed later in the synthetic sequence. jocpr.comresearchgate.net

An effective strategy for molecules with multiple similar functional groups is the use of an "orthogonal" protection scheme. uniurb.ituchicago.edufiveable.me Orthogonal protecting groups can be removed under specific and mutually exclusive conditions, allowing for the deprotection of one amine group while the other remains protected. fiveable.meiris-biotech.de This provides precise control over the synthesis of complex derivatives. jocpr.comnih.gov

For the two amine groups in this compound, a combination of common amine protecting groups can be employed. The aliphatic aminomethyl group is generally more nucleophilic and can be selectively protected under certain conditions. Common protecting groups for amines include tert-butoxycarbonyl (Boc), which is removed by acid (e.g., TFA); fluorenylmethyloxycarbonyl (Fmoc), which is removed by base (e.g., piperidine); and carbobenzyloxy (Cbz), which is removed by hydrogenolysis. uniurb.itiris-biotech.de

For example, to selectively acylate the aniline nitrogen, one could first protect the more reactive aminomethyl group with a Boc group. After the desired reaction on the aniline is complete, the Boc group can be cleanly removed with acid, regenerating the aminomethyl functionality. This orthogonal approach is fundamental in multi-step syntheses involving complex molecules. nih.gov

Table 3: Common Orthogonal Protecting Groups for Amines

Protecting Group Abbreviation Introduction Reagent Cleavage Conditions Stable To Reference
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Strong acids (e.g., TFA) Base, Hydrogenolysis, Pd(0) uniurb.itiris-biotech.dechemistrytalk.org
9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-Cl, Fmoc-OSu Base (e.g., Piperidine) Acid, Hydrogenolysis, Pd(0) uniurb.itiris-biotech.de
Carbobenzyloxy Cbz Benzyl (B1604629) chloroformate Hydrogenolysis (H₂, Pd/C) Acid, Base uniurb.it
Allyloxycarbonyl Alloc Allyl chloroformate Pd(0) catalysts Acid, Base, Hydrogenolysis uniurb.itsigmaaldrich.com

Reactivity and Chemical Transformations of 3 Aminomethyl 4 Ethylaniline

Nucleophilic Character of Primary Aniline (B41778) and Aminomethyl Moieties

The presence of two primary amino groups, one aliphatic and one aromatic, endows 3-(Aminomethyl)-4-ethylaniline with distinct nucleophilic centers. The lone pair of electrons on the nitrogen atom of the aminomethyl group is localized and readily available for donation, making it a stronger nucleophile and a stronger base compared to the aniline nitrogen. In contrast, the lone pair on the aniline nitrogen is delocalized into the aromatic π-system, which reduces its availability and thus its nucleophilicity and basicity. chemistrysteps.com

The basicity of amines is often compared using the pKa of their conjugate acids; simple alkylamines typically have pKa values in the range of 9.5 to 11.0. msu.edu The delocalization of the nitrogen lone pair in aniline significantly decreases its basicity compared to aliphatic amines. chemistrysteps.com This difference in nucleophilicity allows for selective reactions. Under controlled conditions, a reagent can be directed to react preferentially with the more nucleophilic aminomethyl group over the less nucleophilic aniline group.

Table 1: Comparison of Nucleophilic Characteristics

Functional Group Nitrogen Hybridization Electron Availability Relative Nucleophilicity Relative Basicity
Aminomethyl sp³ Localized Higher Higher

Electrophilic Aromatic Substitution on the Ethyl-Substituted Phenyl Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (SEAr) by two electron-donating groups: the amino group (-NH₂) and the ethyl group (-CH₂CH₃). The amino group is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring through resonance, stabilizing the cationic intermediate (arenium ion). chemistrysteps.comwikipedia.orgbyjus.com The ethyl group is a weaker activating group that also directs incoming electrophiles to the ortho and para positions via an inductive effect.

The directing effects of the existing substituents are cooperative. The positions ortho to the strong activating amino group are positions 2 and 4. Position 4 is already substituted with the ethyl group. The positions ortho and para to the ethyl group are positions 3, 5, and 6. Therefore, incoming electrophiles will be predominantly directed to positions 2 and 6, which are ortho to the amino group and meta and ortho to the ethyl group, respectively. Steric hindrance from the adjacent substituents may influence the regioselectivity between these two positions.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine water can lead to polybromination of the activated ring. byjus.com

Nitration: Treatment with nitric acid and sulfuric acid can introduce a nitro group, though the strongly acidic conditions can protonate the amino groups, forming anilinium ions which are deactivating and meta-directing. byjus.com

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group. byjus.com

Friedel-Crafts Reactions: Both alkylation and acylation are possible, though the Lewis acid catalyst can complex with the basic amino groups, deactivating the ring. wikipedia.org Protection of the amino groups is often necessary.

Derivatization Reactions for Diverse Chemical Architectures

The dual amine functionality of this compound serves as a handle for a wide array of derivatization reactions, enabling the construction of complex molecular architectures.

Both nitrogen atoms in this compound can undergo acylation and alkylation. Due to its higher nucleophilicity, the aliphatic aminomethyl group will typically react faster than the aromatic aniline group. msu.edu

Acylation: This reaction involves treating the amine with an acylating agent like an acid chloride or anhydride. It is a common strategy for protecting amino groups or for synthesizing amides. The reaction of anilines with carboxylic acids can be facilitated by coupling agents. researchgate.netresearchgate.net

Alkylation: N-alkylation can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. msu.edu It is often difficult to control the degree of alkylation, and mixtures of primary, secondary, and tertiary amines, and even quaternary ammonium salts, can be formed. Visible-light-induced N-alkylation of anilines has also been developed as a more eco-friendly method. nih.gov

Primary amines readily undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. jetir.orgderpharmachemica.comedu.krd This reaction involves a two-step mechanism: the formation of a carbinolamine intermediate, followed by dehydration to yield the imine. ejpmr.com Given that this compound possesses two primary amine groups, it can react with one or two equivalents of a carbonyl compound to form mono- or di-Schiff bases, respectively. The relative reactivity of the two amino groups will influence the product distribution under stoichiometric control.

Table 2: Products of Condensation Reactions

Reactant (Carbonyl) Molar Ratio (Amine:Carbonyl) Potential Product
Aldehyde/Ketone 1:1 Mono-Schiff Base (likely at the aminomethyl position)

Amidation: As mentioned in the acylation section, amides are formed by the reaction of the amino groups with carboxylic acids or their derivatives. The direct amidation of anilines with carboxylic acids can be achieved, often requiring catalysts and heat. researchgate.net The differing reactivity of the two amino groups allows for potential selective amidation.

Sulfonamidation: Both primary amino groups can react with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to form sulfonamides. This reaction is fundamental in the synthesis of sulfa drugs and other biologically active compounds.

Oxidation-Reduction Chemistry of Aromatic and Aliphatic Amino Groups

The amino groups of this compound are susceptible to oxidation. The oxidation of anilines can be complex, yielding a variety of products depending on the oxidizing agent and reaction conditions. Products can include azobenzenes, phenazines, and quinone imines. rsc.org The aliphatic amino group can also be oxidized.

Conversely, the synthesis of anilines often involves the reduction of a corresponding nitroaromatic compound. For instance, 3-(aminomethyl)-4-ethyl-1-nitrobenzene could be reduced using reagents like tin or iron in acidic media, or through catalytic hydrogenation, to produce this compound. chemistrysteps.com

Regio- and Chemoselectivity in Multifunctional Systems

Controlling reactions on a molecule with multiple nucleophilic centers like this compound presents a significant challenge in synthetic chemistry. The relative reactivity of the aliphatic aminomethyl group versus the aromatic aniline amine is a key determinant of reaction outcomes.

Acylation and Alkylation: The aliphatic amine is generally more nucleophilic and less sterically hindered than the aromatic amine. Therefore, in reactions with electrophiles such as acyl chlorides or alkyl halides under neutral or basic conditions, preferential reaction at the aminomethyl nitrogen is expected. Protonation of the more basic aliphatic amine under acidic conditions could, however, direct reactions towards the less basic aniline nitrogen.

Electrophilic Aromatic Substitution: The amino and ethyl groups are both activating, ortho-, para-directing groups for electrophilic aromatic substitution. The substitution pattern will be governed by the combined directing effects of these groups. The positions ortho and meta to the ethyl group (and ortho to the aminomethyl group) are the most likely sites for substitution. The specific regiochemical outcome would depend on the reaction conditions and the nature of the electrophile.

The chemoselectivity can be influenced by various factors, including the choice of solvent, temperature, and catalyst. For instance, protecting one of the amino groups would be a common strategy to achieve selective functionalization of the other.

Table 1: Predicted Regio- and Chemoselectivity in Reactions of this compound

Reaction TypeReagent ExamplePredicted Major Product(s)Rationale
AcylationAcetyl ChlorideN-(4-ethyl-3-(aminomethyl)phenyl)acetamideReaction at the more nucleophilic aliphatic amine.
AlkylationMethyl Iodide4-ethyl-3-((methylamino)methyl)anilinePreferential alkylation of the more basic aliphatic amine.
NitrationHNO₃/H₂SO₄3-(Aminomethyl)-4-ethyl-6-nitroaniline or 3-(Aminomethyl)-4-ethyl-2-nitroanilineThe directing effects of the amino and ethyl groups will determine the position of the nitro group on the aromatic ring.

Kinetic and Mechanistic Studies of Key Transformations

While specific kinetic and mechanistic data for this compound are not available, studies on similar molecules, such as 4-ethylaniline (B1216643), provide valuable insights. For example, kinetic studies of reactions involving para-substituted anilines often reveal second-order kinetics.

A proposed general mechanism for a reaction, such as the condensation with a dicarbonyl compound, would likely involve the initial nucleophilic attack by one of the amine functionalities. The reaction pathway would be influenced by the stability of the intermediates and the energy barriers of the transition states. Computational studies, such as those using Density Functional Theory (DFT), would be invaluable in elucidating the precise mechanisms, predicting reaction rates, and understanding the regiochemical preferences. Such studies on related anilines have been used to calculate reaction kinetics and explore reaction mechanisms.

Further experimental research, including kinetic analysis under various conditions and the use of isotopic labeling, would be necessary to fully map the reaction mechanisms and reactivity profile of this compound.

Theoretical and Computational Chemistry Investigations of 3 Aminomethyl 4 Ethylaniline

Quantum Chemical Calculation of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational possibilities of a molecule. These computational methods provide insights into the molecule's stability and geometry at the atomic level.

To determine the most stable structure of 3-(Aminomethyl)-4-ethylaniline, its geometry would be optimized using Density Functional Theory (DFT). This widely used computational method is favored for its balance of accuracy and computational cost. The process involves finding the minimum energy conformation of the molecule on its potential energy surface.

A common approach would involve selecting a functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This would be paired with a suitable basis set, for instance, 6-311++G(d,p), which provides a good description of the electron distribution. The calculation would be performed in the gas phase to represent the isolated molecule. The optimization process iteratively adjusts the positions of the atoms until the forces on each atom are close to zero, indicating that a stable, low-energy structure has been found.

Following a successful geometry optimization, a detailed analysis of the molecule's geometrical parameters would be conducted. This includes extracting specific values for bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the angle between two planes defined by four atoms).

These parameters are crucial for defining the molecule's precise 3D structure. For this compound, key parameters of interest would include the C-C bond lengths within the benzene (B151609) ring, the C-N bond lengths of the aniline (B41778) and aminomethyl groups, and the dihedral angles describing the orientation of the ethyl and aminomethyl substituents relative to the aromatic ring. These calculated values would ideally be compared with experimental data if available, for validation of the computational model.

Table 1: Representative Geometrical Parameters for an Aniline Derivative (Illustrative)

ParameterAtom 1Atom 2Atom 3Atom 4Calculated Value
Bond Length (Å)C1C2--Value
Bond Angle (°)C1C2C3-Value
Dihedral Angle (°)NC1C2C3Value
Note: This table is for illustrative purposes only. Specific values for this compound are not available.

Molecules with rotatable bonds, such as the ethyl and aminomethyl groups in this compound, can exist in multiple conformations. A conformational analysis would be performed to identify the different possible spatial arrangements of the atoms and to determine their relative stabilities.

This exploration can be carried out by systematically rotating the key dihedral angles and performing geometry optimization for each starting conformation. The energies of the resulting stable conformers would then be compared. The conformer with the lowest energy is the global minimum and represents the most stable structure of the molecule. The energy differences between various conformers provide insight into the flexibility of the molecule and the energy barriers to rotation around the single bonds.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical behavior and reactivity. Computational methods provide valuable tools to analyze the distribution of electrons and predict sites of chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound, the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electron-donating and electron-accepting interactions, respectively.

Table 2: Frontier Molecular Orbital Properties (Illustrative)

ParameterValue (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO GapValue
Note: This table is for illustrative purposes only. Specific values for this compound are not available.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the molecule's electron density surface and color-coded to indicate different electrostatic potential values. Red regions typically represent areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions indicate positive potential, corresponding to electron-poor areas that are favorable for nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP map would be invaluable in predicting its reactive sites. It would likely show negative potential around the nitrogen atoms of the aniline and aminomethyl groups due to the presence of lone pairs of electrons, making these sites attractive to electrophiles. The aromatic ring would also exhibit regions of varying potential, influencing its reactivity in electrophilic aromatic substitution reactions.

Atomic Charge Distribution Analysis (e.g., Mulliken Charges)

The distribution of atomic charges provides insight into the electronic structure and reactivity of a molecule. For this compound, the charge distribution is influenced by the interplay of the electron-donating amino and ethyl groups and the aromatic ring. A Mulliken population analysis, a common method for estimating partial atomic charges, would be expected to reveal key electronic features.

The nitrogen atoms of the aniline and aminomethyl groups are anticipated to possess negative Mulliken charges due to their high electronegativity. The nitrogen of the primary aniline amine is expected to have a more negative charge compared to the aminomethyl nitrogen, influenced by its direct conjugation with the aromatic ring. The hydrogen atoms bonded to these nitrogens would, in turn, exhibit positive charges.

The carbon atoms of the benzene ring will show a non-uniform charge distribution. The carbon atom attached to the electron-donating aniline group (C1) is expected to be more negative than the other ring carbons. Conversely, the carbon atoms ortho and para to the amino group are likely to have a higher electron density (more negative charge) compared to the meta positions, a classic feature of electron-donating substituents on an aromatic ring. The ethyl and aminomethyl substituents will also influence this distribution.

A theoretical data table of predicted Mulliken charges for selected atoms in this compound is presented below. These values are hypothetical and serve to illustrate the expected charge distribution based on computational studies of similar substituted anilines researchgate.net.

Table 1: Predicted Mulliken Atomic Charges for Selected Atoms of this compound

Atom Predicted Mulliken Charge (a.u.)
Aniline Nitrogen (N) -0.85 to -0.95
Aminomethyl Nitrogen (N) -0.80 to -0.90
Aniline Hydrogens (H) +0.40 to +0.50
Aminomethyl Hydrogens (H) +0.35 to +0.45
Ring Carbon (C1, attached to NH2) -0.20 to -0.30
Ring Carbon (C4, attached to Ethyl) -0.15 to -0.25
Ethyl CH2 Carbon -0.25 to -0.35
Ethyl CH3 Carbon -0.30 to -0.40

Prediction and Validation of Spectroscopic Properties

Theoretical vibrational spectroscopy, typically performed using Density Functional Theory (DFT) calculations, can predict the infrared (IR) and Raman spectra of a molecule. For this compound, the vibrational modes would be characteristic of its functional groups: the aromatic ring, the primary aniline amine, the primary aminomethyl amine, and the ethyl group.

Key predicted vibrational frequencies would include:

N-H Stretching: The aniline and aminomethyl groups would each exhibit symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and aminomethyl groups would appear just below 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the NH₂ groups is predicted to be in the region of 1590-1650 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would produce characteristic bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibrations of the C-N bonds are expected in the 1250-1350 cm⁻¹ range.

Computational simulations can provide a detailed assignment of each vibrational mode. A comparative analysis with experimental spectra of related compounds, such as ethylanilines and benzylamines, would be crucial for validating the theoretical predictions.

Table 2: Predicted Prominent Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
N-H Asymmetric Stretch (Aniline) 3450 - 3500
N-H Symmetric Stretch (Aniline) 3350 - 3400
N-H Asymmetric Stretch (Aminomethyl) 3400 - 3450
N-H Symmetric Stretch (Aminomethyl) 3300 - 3350
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2980
N-H Scissoring (Bending) 1590 - 1650
Aromatic C=C Stretch 1450 - 1600
C-N Stretch 1250 - 1350

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting NMR chemical shifts researchgate.netbohrium.comimist.maresearchgate.netunimi.it. For this compound, the predicted ¹H and ¹³C NMR spectra would reflect the molecule's symmetry and electronic environment.

¹H NMR:

Aromatic Protons: The protons on the aromatic ring would appear in the range of 6.5-7.5 ppm. Their specific shifts would depend on their position relative to the amino, aminomethyl, and ethyl groups.

Amine Protons: The N-H protons of both the aniline and aminomethyl groups are expected to be broad signals, with their chemical shifts being sensitive to solvent and concentration. They would likely appear in the range of 3.0-5.0 ppm.

Ethyl Protons: The ethyl group would show a characteristic quartet for the CH₂ group (around 2.5-2.8 ppm) and a triplet for the CH₃ group (around 1.1-1.4 ppm).

Aminomethyl Protons: The CH₂ protons of the aminomethyl group would likely appear as a singlet around 3.7-4.0 ppm.

¹³C NMR:

Aromatic Carbons: The aromatic carbons would resonate in the 115-150 ppm region. The carbons attached to the nitrogen and alkyl groups would have distinct chemical shifts.

Ethyl Carbons: The CH₂ carbon of the ethyl group is predicted around 25-30 ppm, and the CH₃ carbon around 13-17 ppm.

Aminomethyl Carbon: The CH₂ carbon of the aminomethyl group would be expected in the range of 40-45 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H 6.5 - 7.5 115 - 140
Aniline N-H 3.0 - 4.5 (broad) -
Aminomethyl N-H 1.5 - 3.0 (broad) -
Ethyl -CH₂- 2.5 - 2.8 (quartet) 25 - 30
Ethyl -CH₃ 1.1 - 1.4 (triplet) 13 - 17
Aminomethyl -CH₂- 3.7 - 4.0 (singlet) 40 - 45
Aromatic C-N - 145 - 150
Aromatic C-C₂H₅ - 135 - 145

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting UV-Visible absorption spectra researchgate.netmdpi.comresearchgate.netiosrjournals.orgrsc.org. The electronic transitions in this compound are expected to be dominated by π → π* transitions within the aniline chromophore. The presence of the aminomethyl and ethyl substituents will likely cause a slight bathochromic (red) shift compared to aniline itself.

The predicted UV-Vis spectrum would likely show two main absorption bands, similar to other aniline derivatives. A strong absorption band is expected around 230-250 nm, and a weaker band around 280-300 nm. The solvent environment can also influence the position and intensity of these bands. Emission spectra (fluorescence) would be predicted at longer wavelengths than the absorption maxima, though predicting fluorescence properties with high accuracy can be more complex.

Table 4: Predicted UV-Visible Absorption Maxima (λmax) for this compound

Electronic Transition Predicted λmax (nm)
π → π* (Primary) 230 - 250
π → π* (Secondary) 280 - 300

Analysis of Non-Covalent Interactions

The presence of two primary amine groups in this compound makes it a good candidate for forming both intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonding: A potential intramolecular hydrogen bond could form between the hydrogen of the aniline -NH₂ group and the nitrogen of the aminomethyl group, or vice versa. The feasibility of such an interaction would depend on the conformational flexibility of the aminomethyl side chain and the resulting geometry. Computational analysis of the potential energy surface would be necessary to determine the stability of conformers that allow for this type of hydrogen bonding.

Intermolecular Hydrogen Bonding: In the condensed phase (liquid or solid), extensive intermolecular hydrogen bonding is expected. The N-H groups of both amines can act as hydrogen bond donors, while the lone pairs on the nitrogen atoms can act as hydrogen bond acceptors. This would lead to the formation of complex hydrogen-bonding networks, such as chains or dimers, which would significantly influence the physical properties of the compound, like its boiling point and solubility. Theoretical studies on similar molecules, like aniline-water complexes, have shown the importance of such interactions in determining the structure and properties of the system researchgate.net. These interactions can be characterized computationally by analyzing bond lengths, bond angles, and electron density at the bond critical points.

Quantification of Weak Interactions and Their Energetics

The three-dimensional structure and conformational stability of molecules like this compound are governed by a network of intramolecular interactions. These include strong covalent bonds as well as weaker non-covalent interactions, such as hydrogen bonds and van der Waals forces. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational method used to analyze the topology of the electron density (ρ(r)) and precisely characterize these interactions researchgate.netresearchgate.netnih.gov.

QTAIM analysis identifies critical points in the electron density. A bond critical point (BCP) located between two atoms indicates an interaction pathway nih.gov. The properties at this BCP, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction. A positive Laplacian (∇²ρ(r) > 0) is characteristic of "closed-shell" interactions, which include hydrogen bonds and van der Waals forces, while a negative Laplacian signifies a "shared-shell" or covalent interaction nih.gov.

For this compound, potential weak interactions would include intramolecular hydrogen bonds between the aminomethyl group's hydrogen atoms and the aniline nitrogen's lone pair, or between the aniline hydrogens and the aminomethyl nitrogen. Although specific QTAIM data for this molecule is not available, the table below illustrates typical values for weak intramolecular interactions found in related organic molecules.

Interaction Type (in Analogous Molecules)Electron Density at BCP (ρ(r)) [a.u.]Laplacian of Electron Density (∇²ρ(r)) [a.u.]Interaction Nature
O···H (Hydrogen Bond)0.015 - 0.035+0.050 - +0.140Weak, Electrostatic
N···H (Hydrogen Bond)0.010 - 0.030+0.040 - +0.120Weak, Electrostatic
C-H···π0.005 - 0.015+0.020 - +0.050Very Weak, Dispersive

Note: This table presents typical ranges for weak interactions and is for illustrative purposes only, as specific data for this compound is not available.

Prediction of Thermodynamic and Kinetic Parameters

Computational chemistry provides essential tools for predicting the thermodynamic stability and kinetic reactivity of molecules. Parameters such as dissociation constants (pKa), reaction energies, and activation barriers can be calculated using various levels of theory, offering insights into a compound's behavior in chemical processes researchgate.netekb.eg.

The basicity of the two distinct amine groups in this compound—the aromatic aniline amine and the primary aliphatic-like aminomethyl amine—can be quantified by their dissociation constants (pKa). Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) of the protonation reaction in a simulated aqueous environment, often using a thermodynamic cycle pnu.ac.irmdpi.compnu.ac.ir. Density Functional Theory (DFT) methods, such as B3LYP, combined with a polarizable continuum model (PCM) to simulate solvent effects, are commonly employed for this purpose researchgate.net.

The aniline nitrogen's basicity is significantly reduced due to the delocalization of its lone pair into the aromatic π-system. In contrast, the aminomethyl nitrogen's lone pair is localized, making it more akin to a primary alkylamine and thus significantly more basic. While specific calculated values for this compound are not available, the expected pKa values can be inferred from calculations on analogous structures.

Amine Group in Analogous CompoundCompoundPredicted pKa (Aqueous)
Aromatic Amine (-NH₂)Aniline~4.6
Aromatic Amine (-NH₂)4-Ethylaniline (B1216643)~5.1
Aliphatic-like Amine (-CH₂NH₂)Benzylamine~9.3

Note: The pKa values are based on typical experimental and calculated data for analogous compounds to illustrate the expected basicity difference.

Understanding the chemical reactivity of this compound involves studying the potential energy surfaces of its reactions. Computational methods can map out reaction pathways, identify transition state (TS) structures, and calculate key energetic parameters like activation energies (ΔE‡) and reaction energies (ΔEr) ekb.eg. These calculations are vital for predicting reaction feasibility and kinetics.

For instance, the atmospheric oxidation of substituted anilines by hydroxyl (•OH) radicals is an important degradation pathway. A computational study on the reaction of 4-methyl aniline with •OH radicals revealed that the reaction can proceed via multiple pathways, including addition to the aromatic ring and hydrogen abstraction from the amine or methyl groups mdpi.com. The energetics of these pathways determine the major products. Similar mechanisms would be expected for this compound.

Below is a table of representative calculated energies for the reaction of 4-methyl aniline with •OH, which serves as a model for the types of reactions this compound might undergo.

Reaction Pathway (for 4-methyl aniline + •OH)Relative Energy of Transition State (ΔE‡) [kJ/mol]Relative Energy of Products (ΔEr) [kJ/mol]
H-abstraction from -NH₂ group-46.0-84.5
•OH addition to C1 (ipso-addition)-58.6-101.3 (intermediate)
H-abstraction from -CH₃ group-1.7-67.4

Data Source: Energies are based on the computational study of the 4-methyl aniline + •OH reaction mdpi.com.

Advanced Theoretical Applications

Beyond thermodynamics and kinetics, advanced computational methods can probe the electronic structure and predict specialized properties of molecules.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure materialsciencejournal.orgscirp.org. A key feature of NBO analysis is its ability to quantify electronic delocalization through second-order perturbation theory. This analysis reveals stabilizing "donor-acceptor" interactions between a filled (donor) NBO and an empty (acceptor) NBO, with the stabilization energy (E(2)) indicating the strength of the interaction iau.ir.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) [kcal/mol] (in Analogous Anilines)
LP(N) on Anilineπ(C-C) in Ring30 - 50
σ(C-H) on Ethyl Groupπ(C-C) in Ring3 - 6
LP(N) on Aminomethylσ*(C-H) on Ethyl Group1 - 3

Note: This table provides representative E(2) values from studies on substituted anilines to illustrate the magnitude of electronic delocalization effects iau.irresearchgate.net.

Molecules that exhibit a strong change in their dipole moment upon electronic excitation can possess significant non-linear optical (NLO) properties. These materials are of interest for applications in telecommunications and photonics . Computational chemistry can predict NLO properties by calculating the static and dynamic dipole moment (μ), polarizability (α), and first hyperpolarizability (β) scielo.org.mxunifr.ch.

Molecules with electron-donating groups (like amino and alkyl groups) connected to a π-conjugated system often show enhanced NLO responses researchgate.net. This compound possesses multiple electron-donating substituents on a benzene ring, suggesting it may have notable NLO properties. The first hyperpolarizability (β) is a key indicator of second-order NLO activity. While no specific calculations for this compound are available, the table below presents DFT-calculated NLO properties for related push-pull aromatic systems to provide context.

CompoundDipole Moment (μ) [Debye]Average Polarizability (α) [a.u.]First Hyperpolarizability (β_tot) [a.u.]
Benzene0.0~670
Aniline~1.5~80~150
p-Nitroaniline~6.2~95~2200

Note: Values are representative from computational studies on NLO properties of aromatic compounds and are for illustrative comparison scielo.org.mxsonar.ch.

Applications of 3 Aminomethyl 4 Ethylaniline in Chemical Sciences

As a Monomer and Cross-linking Agent in Polymer Chemistry and Network Materials

The presence of two primary amine groups—one aromatic and one aliphatic—positions 3-(Aminomethyl)-4-ethylaniline as a candidate for use as both a monomer and a cross-linking agent in the synthesis of polymers and network materials. The differing reactivity of the aromatic and aliphatic amines can be exploited to control polymerization and cross-linking reactions.

As a monomer , it can participate in step-growth polymerization reactions. For instance, it could be reacted with dicarboxylic acids, diacyl chlorides, or diisocyanates to form polyamides or polyureas, respectively. The resulting polymers would possess pendant ethyl groups, which could influence their solubility, thermal properties, and morphology. The incorporation of the aminomethyl group within the polymer backbone or as a pendant group would depend on the reaction conditions and the relative reactivity of the two amine functionalities.

As a cross-linking agent , this compound can be used to introduce covalent bonds between polymer chains, thereby forming a three-dimensional network structure. This is particularly relevant in the curing of epoxy resins, where the amine groups can react with epoxide rings to form a rigid thermoset material. The bifunctional nature of the molecule allows it to connect two different polymer chains, enhancing the mechanical strength and thermal stability of the resulting material. The ethyl group would contribute to the hydrophobicity and modify the physical properties of the cross-linked network.

The potential of aniline (B41778) derivatives in polymer science is well-established, with polyaniline being a prominent example of a conducting polymer. While there is no specific data on poly(this compound), the copolymerization of various aniline derivatives has been explored to tune the properties of the resulting materials.

As a Ligand Precursor for Coordination Chemistry

The nitrogen atoms of the two amine groups in this compound possess lone pairs of electrons, making them excellent potential coordinating sites for metal ions. This allows the molecule to act as a ligand precursor in the field of coordination chemistry, with applications in the design of metal-organic complexes and catalysis.

The synthesis of such complexes would typically involve the reaction of this compound with a metal salt in an appropriate solvent. The resulting metal-organic complexes could exhibit interesting structural, magnetic, and optical properties. The nature of the metal ion and the reaction conditions would play a crucial role in determining the final structure and properties of the complex. The synthesis of metal complexes with aniline derivative Schiff bases has been reported, demonstrating the versatility of aniline-based ligands in coordination chemistry mdpi.com.

Metal complexes derived from this compound have the potential to be catalytically active in a variety of organic transformations. The electronic and steric properties of the ligand, which can be tuned by the substituents on the aniline ring, can significantly influence the reactivity of the metal center.

Aniline derivatives are known to be effective ligands in palladium-catalyzed cross-coupling reactions nih.govorganic-chemistry.org. For instance, palladium complexes bearing aniline-based ligands have shown high activity in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. It is plausible that a palladium complex of this compound could exhibit similar or enhanced catalytic activity, with the aminomethyl group potentially providing an additional binding site or influencing the electronic properties of the catalyst. The catalytic activity of metal complexes is a subject of extensive research, with applications ranging from oxidation reactions to hydrosilylation researchgate.netscirp.orgnih.gov.

Fundamental Building Block in the Synthesis of Diverse Heterocyclic Compounds

The reactive amine groups of this compound make it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. The aromatic and aliphatic amines can undergo various cyclization reactions with suitable reagents to form five-, six-, or seven-membered rings containing nitrogen atoms.

For example, reaction with 1,3-dicarbonyl compounds could lead to the formation of benzodiazepine derivatives, a class of compounds with significant pharmacological importance. Similarly, condensation with α,β-unsaturated carbonyl compounds could yield dihydropyridine derivatives. The presence of two distinct amine groups opens up possibilities for selective reactions and the synthesis of complex heterocyclic systems. The synthesis of meta-hetarylanilines from 1,3-diketones and amines highlights the utility of aniline derivatives in constructing complex aromatic systems beilstein-journals.org.

Furthermore, the "tert-amino effect" could potentially be exploited if one of the amine groups is further functionalized to a tertiary amine, enabling cyclization reactions to form spiro or fused heterocyclic systems researchgate.net. The synthesis of various heterocyclic compounds often relies on the reactivity of amine precursors scirp.orgresearchgate.netresearchgate.net.

Role in Advanced Materials Development (excluding biological materials)

The incorporation of this compound into advanced materials could impart desirable properties due to its aromatic nature and the presence of functional groups. For instance, its integration into polymer matrices could enhance their thermal stability and mechanical properties.

In the field of materials science, aniline derivatives are precursors to conducting polymers. While not as extensively studied as polyaniline, polymers derived from substituted anilines could exhibit interesting electronic properties. The aminomethyl and ethyl groups would modify the polymer's structure and, consequently, its conductivity and processability.

Furthermore, its ability to form metal complexes could be utilized in the development of functional materials. For example, metal-organic frameworks (MOFs) constructed using this ligand could be explored for applications in gas storage, separation, and catalysis. The pores of such MOFs could be functionalized by the aminomethyl and ethyl groups, leading to materials with tailored properties.

Analytical and Characterization Methodologies in Research on 3 Aminomethyl 4 Ethylaniline

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is fundamental to the structural analysis of 3-(Aminomethyl)-4-ethylaniline, leveraging the interaction of electromagnetic radiation with the molecule to probe its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, it provides detailed information on the connectivity and arrangement of atoms within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for each chemically non-equivalent proton. libretexts.org The aromatic region would display signals for the three protons on the benzene (B151609) ring. Due to the electron-donating nature of the amino and alkyl groups, these protons are expected to be shielded and appear in the range of 6.5-8.5 ppm. libretexts.org The specific substitution pattern (1,2,4-trisubstituted) would lead to complex splitting patterns. The ethyl group protons would present as a triplet (for the -CH₃) and a quartet (for the -CH₂-), a characteristic pattern resulting from spin-spin coupling. The aminomethyl (-CH₂NH₂) protons would likely appear as a singlet, and the two protons of the primary aniline (B41778) amine (-NH₂) and the two protons of the aminomethyl amine (-NH₂) would also produce distinct signals, which can sometimes be broad and have variable chemical shifts between 1-5 ppm. researchgate.netacdlabs.com

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-CH₃ (Ethyl group)~1.2Triplet (t)3H
-CH₂- (Ethyl group)~2.6Quartet (q)2H
-CH₂- (Aminomethyl group)~3.8Singlet (s)2H
-NH₂ (Aniline)~3.5 - 5.0 (variable)Broad Singlet (br s)2H
-NH₂ (Aminomethyl)~1.5 - 3.0 (variable)Broad Singlet (br s)2H
Aromatic H~6.6 - 7.2Multiplet (m)1H
Aromatic H~6.6 - 7.2Multiplet (m)1H
Aromatic H~6.6 - 7.2Multiplet (m)1H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound would give a distinct signal. The aromatic carbons resonate in the downfield region (100-160 ppm), with carbons directly attached to substituents showing different shifts compared to others. Alkyl carbons of the ethyl and aminomethyl groups would appear in the upfield region (0-50 ppm).

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃ (Ethyl group)~15
-CH₂- (Ethyl group)~25
-CH₂- (Aminomethyl group)~45
Aromatic C (unsubstituted)~115 - 130
Aromatic C (substituted)~130 - 150

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the structure. COSY helps establish ¹H-¹H coupling relationships, for instance, confirming the connectivity between the methyl and methylene protons of the ethyl group. HSQC correlates directly bonded ¹H and ¹³C atoms, allowing for definitive assignment of each carbon and its attached protons.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For this compound, this analysis is critical for confirming the presence of the two distinct amine groups and the substituted aromatic ring.

The IR spectrum of a primary aromatic amine like aniline typically shows two N-H stretching bands between 3300 and 3500 cm⁻¹. orgchemboulder.com Therefore, this compound, having both a primary aromatic amine and a primary aliphatic amine, would be expected to show complex absorptions in this region. Other key vibrations include the C-H stretches of the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl and aminomethyl groups (below 3000 cm⁻¹). libretexts.org The C-N stretching vibration for the aromatic amine is expected in the 1250-1335 cm⁻¹ region, while the aliphatic C-N stretch appears between 1020-1250 cm⁻¹. orgchemboulder.com N-H bending of the primary amine groups is observed in the 1580-1650 cm⁻¹ range. orgchemboulder.com

Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (asymmetric & symmetric)Primary Aromatic & Aliphatic Amines3300 - 3500
C-H StretchAromatic Ring3000 - 3100
C-H StretchAliphatic (-CH₂, -CH₃)2850 - 2960
C=C StretchAromatic Ring1500 - 1600
N-H Bend (Scissoring)Primary Amines1580 - 1650
C-N StretchAromatic Amine1250 - 1335
C-N StretchAliphatic Amine1020 - 1250
N-H WagPrimary Amines665 - 910

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and it is particularly useful for analyzing compounds with conjugated π-electron systems, such as aromatic rings. The UV spectrum of aniline in a neutral solvent typically shows two absorption bands. nist.gov The primary band (an intense π → π* transition) for aniline appears around 230 nm, and a secondary, less intense band (a transition from the non-bonding electrons of nitrogen to the π* orbital of the ring) is observed around 280 nm. spcmc.ac.in

For this compound, the presence of alkyl substituents (ethyl and aminomethyl) on the benzene ring is expected to cause a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted aniline. spcmc.ac.in The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity. ajrsp.com

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the molecular formula.

For this compound (C₉H₁₄N₂), the expected exact mass is approximately 150.1157 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to this mass.

The fragmentation pattern provides valuable structural information. chemguide.co.uk Based on the structure of this compound and fragmentation patterns of similar compounds like ethylanilines and benzylamines, key fragmentation pathways can be predicted: nih.govnih.gov

Benzylic Cleavage: The most common fragmentation for alkylbenzenes is the cleavage of the bond beta to the aromatic ring. For the ethyl group, this would involve the loss of a methyl radical (•CH₃) to form a stable benzylic cation, resulting in a prominent peak at m/z 135 (M-15).

Alpha Cleavage: Cleavage of the C-C bond adjacent to the aminomethyl nitrogen can occur, leading to the loss of the •CH₂NH₂ radical and formation of an ion at m/z 120. wikipedia.org

Loss of Ammonia (B1221849): Protonated benzylamines often eliminate ammonia (NH₃) under collision-induced dissociation conditions. nih.govresearchgate.net This could lead to a fragment at m/z 133 (M-17).

Predicted Major Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment IdentityFragmentation Pathway
150[C₉H₁₄N₂]⁺Molecular Ion (M⁺)
135[M - CH₃]⁺Loss of a methyl radical from the ethyl group
120[M - CH₂NH₂]⁺Loss of the aminomethyl radical

Ionization techniques like Electrospray Ionization (ESI) are commonly used, especially in conjunction with HRMS, to generate protonated molecules [M+H]⁺ for analysis. nih.govresearchgate.net

Chromatographic Separation and Purification Techniques

Chromatography is essential for separating this compound from reaction mixtures, byproducts, and impurities, as well as for quantifying its purity.

Gas chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds. Amines can be challenging to analyze by GC due to their basicity and tendency to cause peak tailing on standard columns. labrulez.com However, with appropriate column selection and conditions, GC is a viable method for the separation and purification of this compound.

A typical GC method would involve a capillary column, such as a 30m HP-5MS (a low-polarity phenyl-arylene polymer, similar to 5% diphenyl/95% dimethylpolysiloxane), which is suitable for separating a wide range of organic compounds, including aromatic amines. gdut.edu.cntdi-bi.com

Typical GC-MS Parameters:

Injector: A split/splitless injector would be used, typically operated at a high temperature (e.g., 250-290°C) to ensure rapid vaporization of the sample. gdut.edu.cnnih.gov

Carrier Gas: Helium is commonly used, although hydrogen or nitrogen can also serve as alternatives. gdut.edu.cnnih.gov

Oven Program: A temperature program would be employed, starting at a lower temperature (e.g., 80°C), holding for a minute, and then ramping up at a controlled rate (e.g., 5-10°C/min) to a final temperature (e.g., 240-280°C). gdut.edu.cnnih.gov This allows for the separation of compounds with different boiling points.

Detector: A Mass Spectrometer (MS) is an ideal detector, as it provides both quantitative data and qualitative identification based on the mass spectrum of the eluting compound. A Flame Ionization Detector (FID) can also be used for quantification.

In some cases, derivatization of the amine groups, for example with reagents like heptafluorobutyric anhydride, may be performed prior to GC analysis. publisso.de This process can reduce the polarity of the amines, improve their thermal stability, and lead to better chromatographic peak shapes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. Due to the compound's basic amino groups and aromatic nature, reversed-phase HPLC (RP-HPLC) is the most common approach. researchgate.netthermofisher.cn

In a typical RP-HPLC setup, a C18 column is used as the stationary phase, which is nonpolar. The mobile phase is generally a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. lcms.cz To ensure sharp, symmetrical peaks, a small amount of an acid modifier like formic acid or trifluoroacetic acid is often added to the mobile phase. This protonates the amine groups, minimizing undesirable interactions with residual silanol groups on the stationary phase. Detection is commonly performed using an ultraviolet (UV) or photodiode array (PDA) detector, leveraging the aromatic ring's UV absorbance. lcms.cz The selection of an appropriate wavelength is critical for sensitivity.

Method development for aromatic amines often involves optimizing the mobile phase gradient, flow rate, and column temperature to achieve baseline separation from impurities and starting materials. lcms.cznih.gov

ParameterTypical ConditionPurpose
Stationary PhaseC18 (Octadecylsilane)Provides a nonpolar surface for reversed-phase separation.
Mobile PhaseAcetonitrile/Water or Methanol/Water GradientSeparates compounds based on polarity.
Modifier0.1% Formic Acid or Phosphoric AcidImproves peak shape by protonating basic amine groups.
DetectorUV/PDA (e.g., at 254 nm)Detects the compound based on its UV absorbance. tcichemicals.com
Flow Rate0.4 - 1.0 mL/minControls the speed of the separation. lcms.cz

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive method for qualitatively monitoring reactions and assessing the purity of this compound. researchgate.net Standard silica gel plates are typically used as the stationary phase due to their polarity. youtube.com

The choice of mobile phase (eluent) is critical for achieving good separation. A common starting point for aromatic amines is a mixture of a nonpolar solvent like hexane or dichloromethane and a more polar solvent such as ethyl acetate or methanol. researchgate.net The ratio is adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.5.

Because this compound has an aromatic ring, it can often be visualized directly on TLC plates containing a fluorescent indicator (F254) by quenching under short-wave UV light (254 nm). For more sensitive or specific detection, various staining reagents can be used. A ninhydrin solution, for instance, reacts with the primary amine groups to produce a characteristic colored spot (typically purple or pink) upon heating. rochester.edu50megs.com Another common stain is potassium permanganate, which reacts with compounds that can be oxidized, appearing as yellow-brown spots on a purple background. illinois.edu

ParameterTypical Condition/ReagentPrinciple of Detection
Stationary PhaseSilica Gel G F254Polar stationary phase for normal-phase chromatography. analyticaltoxicology.com
Mobile PhaseHexane:Ethyl Acetate or Dichloromethane:MethanolSolvent system adjusted based on compound polarity. researchgate.net
Visualization (Non-destructive)UV Light (254 nm)The aromatic ring quenches fluorescence, appearing as a dark spot.
Visualization (Destructive)Ninhydrin StainReacts with primary amines to form a colored product. rochester.edu
Visualization (Destructive)Potassium Permanganate StainReacts with oxidizable groups (amines, ethyl group). illinois.edu

Preparative Column Chromatography

For the purification of this compound on a larger scale than analytical HPLC, preparative column chromatography (often called flash chromatography) is employed. The principles are similar to TLC. However, the basic nature of the two amine groups in the compound can lead to strong interactions with the acidic silanol groups of a standard silica gel stationary phase, causing significant peak tailing, poor separation, and potential loss of the compound on the column. biotage.combiotage.com

To mitigate these issues, several strategies can be employed. One common method is to add a small amount of a competing base, such as triethylamine (typically ~1%) or ammonium hydroxide, to the mobile phase. biotage.comwfu.edu This base neutralizes the acidic sites on the silica, allowing the desired amine compound to elute more symmetrically. Alternatively, a different stationary phase can be used, such as basic alumina or amine-functionalized silica, which provides a more suitable environment for purifying basic compounds without requiring mobile phase modifiers. biotage.comteledyneisco.com

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. If a suitable single crystal of this compound or a derivative can be grown, XRD analysis provides unambiguous structural confirmation.

The analysis yields detailed information, including bond lengths, bond angles, and torsion angles within the molecule. It also reveals intermolecular interactions, such as hydrogen bonding involving the amine groups, which dictate how the molecules pack in the crystal lattice. This data allows for the determination of the crystal system, space group, and unit cell dimensions.

Elemental Microanalysis (CHN/CHNS)

Elemental microanalysis is a fundamental technique used to confirm the elemental composition and purity of a synthesized compound. researchgate.net This method, often referred to as CHN analysis, involves the combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. mt.com The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified. ucm.es

From these measurements, the mass percentages of carbon, hydrogen, and nitrogen in the sample are determined. These experimental values are then compared to the theoretical percentages calculated from the compound's molecular formula. For a sample to be considered pure, the experimental values must match the theoretical values within a narrow margin of error, typically ±0.4%.

For this compound, with the molecular formula C₉H₁₄N₂, the theoretical elemental composition would be calculated and compared against experimental findings to validate the compound's identity and purity. man.ac.ukillinois.edu

Theoretical Elemental Composition of this compound (C₉H₁₄N₂)
ElementAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Mass Percent (%)
Carbon (C)12.0119108.09971.95%
Hydrogen (H)1.0081414.1129.40%
Nitrogen (N)14.007228.01418.65%
Total 150.225 100.00%

Electrochemical Characterization Techniques (where relevant for redox properties)

The aniline moiety is known to be electrochemically active and can undergo oxidation. srce.hr Electrochemical techniques like cyclic voltammetry (CV) can be used to study the redox properties of this compound.

In a CV experiment, the compound is dissolved in a solution containing a supporting electrolyte, and the potential is swept between two limits. srce.hr The resulting current is measured as a function of the applied potential. For an aniline derivative, an anodic peak would be observed, corresponding to the oxidation of the amino group(s). researchgate.net The potential at which this peak occurs provides information about the ease of oxidation of the molecule. This technique could be used to investigate how the ethyl and aminomethyl substituents on the aromatic ring influence the electronic properties and oxidation potential of the aniline core. researchgate.net

Thermal Analysis Techniques (e.g., TGA, DSC)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. intertek.com For this compound, a TGA thermogram would show a stable baseline at lower temperatures, followed by a significant mass loss at higher temperatures corresponding to the compound's decomposition or volatilization. researchgate.net The onset temperature of this mass loss provides a measure of the compound's thermal stability. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can reveal thermal transitions such as melting and decomposition. For this compound, one would expect to observe a sharp endothermic peak corresponding to its melting point. At higher temperatures, exothermic or endothermic peaks associated with decomposition processes may be visible, often correlating with the mass loss observed in TGA. mdpi.com

Future Directions and Emerging Research Avenues

Exploration of More Sustainable and Greener Synthetic Pathways

The chemical industry's shift towards sustainability is driving research into environmentally benign synthetic methods. For aniline (B41778) derivatives, this involves moving away from harsh reagents and energy-intensive processes.

Biocatalysis and Chemoenzymatic Routes: A significant future direction lies in harnessing enzymes for aniline synthesis. Biocatalytic processes, such as the use of nitroreductase enzymes, offer a green alternative to traditional metal-catalyzed hydrogenation of nitroaromatics. alexu.edu.eg This approach operates in aqueous media at room temperature and atmospheric pressure, reducing reliance on precious metals and high-pressure hydrogen gas. alexu.edu.egnih.gov Chemoenzymatic strategies, which couple a biological step with a chemical one, can produce highly functionalized anilines under mild conditions. nih.gov

Flow Chemistry: Continuous flow synthesis is another key area for greener production. Flow reactors offer enhanced safety, better heat and mass transfer, and the ability to integrate multiple reaction steps, minimizing manual intervention and waste. researchgate.net This technology has been successfully applied to the synthesis of various aniline derivatives, including multi-step sequences that avoid the isolation of hazardous intermediates. nih.gov

Novel Green Methodologies: Research is also focused on developing new catalyst-free or organocatalytic methods. For instance, novel synthetic routes have been developed to generate substituted anilines from benzyl (B1604629) azides under mild, room-temperature conditions. researchgate.net Additionally, the use of Brønsted acidic ionic liquids in aqueous media provides a metal-free and recyclable catalytic system for one-pot syntheses. nih.gov

Synthesis ApproachKey AdvantagesRelevant Precursors
Biocatalysis (Nitroreductase) Reduced metal use, lower energy, aqueous solvent, high chemoselectivity. alexu.edu.egnih.govNitroaromatics
Flow Chemistry Enhanced safety, scalability, process integration, reduced waste. researchgate.netnih.govNitroaromatics, Aryl halides
Organocatalysis Metal-free, environmentally friendly, user-friendly protocols. emerald.comSubstituted anilines (for oxidation)
Ionic Liquid Catalysis Recyclable catalyst, aqueous media, high yields, one-pot synthesis. nih.govAldehydes, anilines, indoles

Development of Highly Selective Catalytic Systems for Functionalization

Achieving high selectivity in the functionalization of substituted anilines is crucial for creating complex molecules without the need for cumbersome protection-deprotection steps. Future research will focus on designing sophisticated catalytic systems to control reactivity at specific positions on the 3-(Aminomethyl)-4-ethylaniline molecule.

Regioselective C-H Functionalization: Direct C-H functionalization is a powerful tool for molecular synthesis. researchgate.net Advanced catalytic systems are being developed to target specific positions on the aniline ring.

Para-selectivity: Palladium catalysts paired with specialized S,O-ligands have shown high efficiency for para-selective C-H olefination of anilines under mild, aerobic conditions. alexu.edu.eg Similarly, visible-light-induced photocatalysis with iridium(III) complexes can achieve para-selective C-C bond formation. nih.govarabjchem.org

Ortho-selectivity: Palladium systems using cooperating ligands like [2,2'-bipyridin]-6(1H)-one can selectively arylate unprotected anilines at the ortho position, avoiding the common N-arylation side reaction. emerald.com

Meta-selectivity: While challenging, meta-C-H arylation of anilines has been achieved using palladium catalysis with pyridine-based directing groups. researchgate.net

Selective N-Alkylation: The two distinct amine groups in this compound offer opportunities for selective functionalization. Catalytic systems using zeolites have demonstrated high selectivity for N-alkylation of the aromatic amine over C-alkylation of the ring. mdpi.com Furthermore, iridium and ruthenium N-heterocyclic carbene (NHC) complexes are effective for the N-alkylation of anilines using alcohols as green alkylating agents. researchgate.net

Functionalization TypeCatalyst System ExampleKey Features
Para-C-H Olefination Pd/S,O-ligandMild conditions, broad substrate scope, aerobic. alexu.edu.eg
Para-C-C Coupling Ir(III) photocatalystVisible light, radical-radical coupling. nih.govarabjchem.org
Ortho-C-H Arylation Pd/[2,2'-bipyridin]-6(1H)-oneFunctionalizes unprotected anilines, avoids N-arylation. emerald.com
Selective N-Alkylation Acidic Zeolites (e.g., S-115)Shape-selective, avoids C-alkylation. mdpi.com
N-Alkylation with Alcohols NHC-Ir(III) complexesGreen alkylating agent, solvent-free conditions. researchgate.net

Integration into Complex Supramolecular Architectures and Self-Assembled Systems

The hydrogen-bonding capabilities of the two amine groups in this compound make it an excellent candidate as a building block for supramolecular chemistry. alexu.edu.eg Future research will likely explore its integration into highly ordered, porous materials.

Covalent Organic Frameworks (COFs): Aniline derivatives with multiple amine groups are used to construct 3D COFs. arabjchem.orgacs.org These crystalline porous polymers are synthesized from organic building blocks linked by strong covalent bonds. emerald.com The geometry of this compound could be exploited to create novel COF structures with potential applications in gas storage, separation, and catalysis. arabjchem.orgacs.org Post-synthetic modification of COFs by polymerizing aniline within their pores can also enhance properties like electrical conductivity for energy storage applications. researchgate.net

Metal-Organic Frameworks (MOFs): The amine functionalities on the molecule can serve as coordination sites for metal ions or as functional groups within the organic linkers used to build MOFs. acs.orgevitachem.com Amine-functionalized MOFs are of great interest for applications like carbon dioxide capture due to the strong interaction between the basic amine groups and CO2. evitachem.com

Self-Assembled Systems: The self-assembly of aniline oligomers, driven by non-covalent interactions like hydrogen bonding and π-π stacking, can lead to a variety of nano- and micro-scaled morphologies. researchgate.net Molecules like this compound could be designed to form self-assembled monolayers (SAMs) on surfaces, modifying their electrical or chemical properties. figshare.com

Deeper Mechanistic Understanding of Novel Reaction Pathways

A fundamental understanding of reaction mechanisms is essential for optimizing existing transformations and discovering new ones. For aniline derivatives, this involves studying both their synthesis and subsequent functionalization.

Mechanisms of Catalytic Amination: The synthesis of anilines often involves transition-metal-catalyzed amination of aryl halides (e.g., Buchwald-Hartwig amination). mdpi.com Detailed mechanistic studies, often aided by Density Functional Theory (DFT), have elucidated the catalytic cycle involving steps like oxidative addition, transmetalation, and reductive elimination. alexu.edu.egnih.gov Deeper understanding of these pathways for cobalt, a more earth-abundant metal, is an active area of research to design more efficient and sustainable catalysts. alexu.edu.eg

Photocatalytic Mechanisms: The mechanism of photocatalytic C-H functionalization of anilines is a key area of emerging research. arabjchem.org These reactions proceed through the generation of aniline radical cations via single electron transfer (SET) from the aniline to a photoexcited catalyst. acs.org Understanding the factors that control the regioselectivity (ortho- vs. para-) of the subsequent radical-radical coupling is crucial for synthetic applications. arabjchem.orgacs.org

Polymerization Mechanisms: The oxidative polymerization of aniline is a complex process involving initiation, propagation, and termination steps. mdpi.com The initial step is believed to be the formation of an aniline cation radical. figshare.com Mechanistic studies aim to clarify the nature of the intermediates and how reaction conditions (e.g., pH) influence the final structure and properties of the resulting polyaniline. researchgate.netscirp.org

Synergistic Experimental and Computational Approaches for Predictive Chemistry

The integration of computational chemistry with experimental work is accelerating the discovery and optimization of chemical processes. This synergy allows for a more rational design of molecules, catalysts, and reaction conditions.

DFT for Mechanistic and Property Prediction: Density Functional Theory (DFT) has become a powerful tool for studying aniline chemistry. It is used to investigate reaction mechanisms, as seen in the Rh(III)-catalyzed annulation of aniline derivatives, by calculating the energy barriers of different pathways. researchgate.net DFT is also employed to predict molecular properties, such as the rotational barriers around N-CO bonds in acylated anilines, and to correlate molecular structure with observed activity, such as the performance of corrosion inhibitors. nih.govarabjchem.org

Molecular Dynamics and Simulation: For processes involving interactions with surfaces or large systems, molecular dynamics (MD) simulations are invaluable. For example, MD and Monte Carlo simulations have been used to study the adsorption of benzylidene-aniline derivatives on steel surfaces to understand their corrosion inhibition mechanism. arabjchem.org Such approaches can predict the most stable adsorption configurations and interaction energies, guiding the design of better inhibitors.

Machine Learning for Reaction Prediction: A frontier in predictive chemistry is the use of machine learning (ML). By training algorithms on large datasets of chemical reactions, ML models can predict reaction outcomes, such as the yield of C-N cross-coupling reactions, with high accuracy. researchgate.netnips.ccdigitellinc.comrjptonline.org This data-driven approach can significantly accelerate the optimization of synthetic routes for complex molecules like this compound by identifying the best catalysts and conditions without exhaustive experimental screening. researchgate.net

ApproachApplication for Aniline DerivativesInsights Gained
Density Functional Theory (DFT) Elucidating reaction mechanisms; Predicting electro-optical properties. researchgate.netresearchgate.netReaction energy barriers, intermediate stability, structure-property relationships.
Molecular Dynamics (MD) Simulating adsorption on surfaces (e.g., for corrosion inhibition). arabjchem.orgAdsorption energies, optimal molecular orientation, inhibitor-surface interactions.
Machine Learning (ML) Predicting reaction yields and outcomes for synthesis. researchgate.netrjptonline.orgIdentification of optimal catalysts and conditions, accelerated process optimization.

Advanced Applications in Smart Materials and Functional Coatings

The ability to polymerize aniline and its derivatives into conductive polymers (polyanilines) opens up a vast field of applications in smart materials and functional coatings. The specific substituents on this compound could be used to tune the properties of the resulting polymer for specific applications.

Corrosion Inhibitors and Protective Coatings: Aniline derivatives are effective corrosion inhibitors for metals like steel and aluminum in acidic environments. alexu.edu.egnih.govarabjchem.org They function by adsorbing onto the metal surface, forming a protective barrier. Polyaniline (PANI) is also incorporated into epoxy or resin coatings to provide active corrosion protection. acs.orgmdpi.commdpi.com The PANI can form a passivating oxide layer on the steel surface, significantly enhancing the coating's durability. mdpi.com

Sensors: Substituted polyanilines are excellent materials for chemical sensors due to changes in their conductivity upon exposure to analytes. They have been used to construct sensors for various gases, including sulfur dioxide (SO2), ammonia (B1221849), and alcohols. nih.govresearchgate.netresearchgate.netrsc.org The substituent groups on the aniline ring can influence the sensitivity and selectivity of the sensor. nih.gov PANI-functionalized fiber optic sensors have also been developed for highly sensitive pH monitoring. nih.gov

Electrochromic Materials: Polyaniline and its derivatives are well-known electrochromic materials, meaning they change color in response to an electrical potential. nih.govbohrium.comscispace.cominstras.com This property is due to the different oxidation states of the polymer having distinct colors (e.g., yellow, green, blue, black). mdpi.com These materials are promising for applications in smart windows, displays, and other devices where tunable optical properties are desired. nih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.